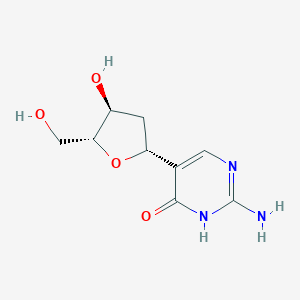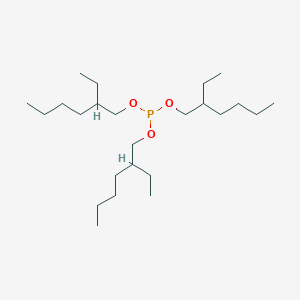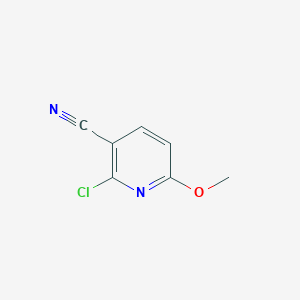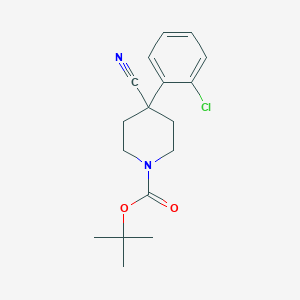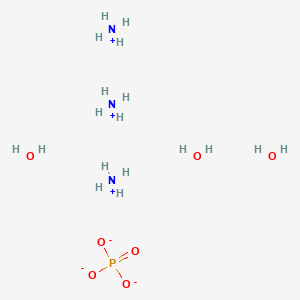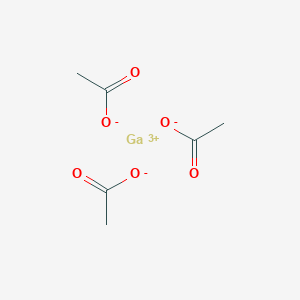
Gallium triacetate
Übersicht
Beschreibung
Gallium triacetate, also known as Gallium acetate, is a salt composed of a gallium atom trication and three acetate groups as anions where gallium exhibits the +3 oxidation state . It has a chemical formula of Ga(CH3COO)3 .
Synthesis Analysis
Gallium acetate can be formed using a neutralization reaction where acetic acid reacts with gallium oxide or gallium hydroxide . The reactions are as follows:- 3CH3COOH + Ga(OH)3 → Ga(CH3COO)3 + 3H2O Gallium can also be refluxed in acetic acid for several weeks to produce gallium acetate .
Molecular Structure Analysis
The molecular formula of Gallium acetate is C6H9GaO6 . The average mass is 246.855 Da and the monoisotopic mass is 245.965500 Da .Chemical Reactions Analysis
Gallium acetate is moderately water-soluble and decomposes to gallium oxide when heated to around 70°C . It is a good precursor to ultra-pure compounds, catalysts, and nanoscale materials .Physical And Chemical Properties Analysis
Gallium acetate is a white crystal with a density of 1.57 g/cm^3 . It has a molar mass of 246.85 . The boiling point is 117.1°C .Wissenschaftliche Forschungsanwendungen
Anticancer Applications : Gallium(III) complexes, such as tris(8-quinolinolato)gallium(III), show promise as investigational anticancer drugs. Their stability under physiological conditions, interaction with serum proteins, and distribution patterns in tissues have been studied, revealing similarities in distribution to essential trace elements like Zn and Fe (Hummer et al., 2012).
Environmental Impact : Studies on common carp (Cyprinus carpio) exposed to gallium indicate significant effects on serum biochemical variables and erythrocyte morphology, suggesting potential environmental impacts of gallium exposure (Yang & Chen, 2003).
Catalytic Properties in Chemistry : Gallium triiodide, generated from gallium metal and iodine, has been used as an efficient catalyst in organic reactions, such as the Pechmann condensation, leading to the formation of coumarins (Sun & Hu, 2005).
Medical Diagnostic and Therapeutic Agents : Gallium compounds like gallium nitrate are used in medicine for cancer diagnosis and treatment, as well as in managing disorders of calcium and bone metabolism. They also exhibit anti-inflammatory, immunosuppressive, and antimicrobial properties (Chitambar, 2010).
Nuclear Medicine : Gallium complexes, such as NOTA-UBI, are investigated in PET radiopharmaceuticals for infection imaging, with studies comparing manual and automated synthesis methods for gallium-68 labelled compounds (le Roux, Rubow, & Ebenhan, 2020).
Electronics Industry : Gallium compounds, particularly gallium arsenide, are crucial in the semiconductor industry, but they also have associated toxicities that need to be understood and managed (Chitambar, 2010).
Organic Synthesis : Gallium halides serve as effective Lewis acid catalysts in various organic transformations, highlighting their catalytic properties in organic chemistry (Gupta & O’Sullivan, 2013).
Cancer Therapy and Imaging : Advancements in gallium-based nanoplatforms are being explored for cancer therapy, imaging, and biosensing. Gallium's properties are leveraged in various therapeutic approaches such as photothermal therapy, sonodynamic therapy, and radiotherapy (Pandey, Kulkarni, & Mutalik, 2020).
Safety And Hazards
Zukünftige Richtungen
Gallium and its compounds have been widely used in many emerging fields, such as semiconductors, light-emitting diodes (LED), catalysis, and medicine . The recovery of secondary resources of gallium should receive increasing attention with the shortage of resources and the rise in demand . The future direction in this area is that large-area and vertical devices will mirror the designs of Si, SiC, and GaN power devices, particularly with an emphasis on vertical design with defined conduction paths .
Eigenschaften
IUPAC Name |
gallium;triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWVTSQYJIPZLW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga(C2H3O2)3, C6H9GaO6 | |
| Record name | gallium(III) acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium(III)_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062530 | |
| Record name | Gallium triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium triacetate | |
CAS RN |
2571-06-4 | |
| Record name | Acetic acid, gallium salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, gallium salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
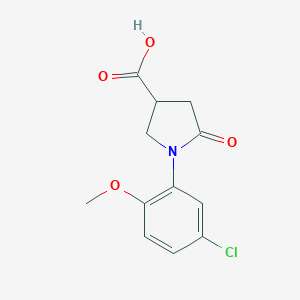
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)
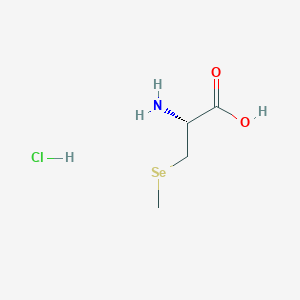

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

